molecular formula C9H10N4O2 B3073551 3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1018052-60-2

3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Cat. No. B3073551
CAS RN: 1018052-60-2
M. Wt: 206.2 g/mol
InChI Key: NOXDGHMRVYJRCI-UHFFFAOYSA-N
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Description

“3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid” is a compound that contains a [1,2,4]triazolo[1,5-a]pyrimidine skeleton . This type of structure is widely used in the design of various pharmaceutical agents . The molecular formula of a similar compound, [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, is C6H6N4O, and it has a molecular weight of 150.1380 .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can be achieved through a process related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of a similar compound, [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 .


Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine skeleton is a versatile structure that can bind to various enzymes and receptors in biological systems . This makes it a valuable scaffold for the design of various pharmaceutical agents .

Scientific Research Applications

Antimicrobial Agents

Recent studies have explored 1,2,4-triazolo[1,5-a]pyrimidine-containing derivatives as antimicrobial agents. Notably, quinazolin-4-one derivatives containing this scaffold show promise as efficient agrobactericides .

Anticancer Potential

The fusion of [1,2,4]triazolo[1,5-a]pyrimidine with other moieties, such as indole, has led to the development of potent anticancer agents. These compounds exhibit cytotoxic activities against cancer cell lines, including MCF-7, HCT-116, and HepG-2 .

Material Sciences

Beyond medicine, 1,2,4-triazolo[1,5-a]pyrimidine derivatives find applications in material sciences. Their unique structural features make them valuable for designing functional materials, such as sensors, catalysts, and organic semiconductors .

Cardiovascular Disorders and Diabetes

Researchers have explored the therapeutic potential of these compounds in managing cardiovascular disorders and type 2 diabetes. Their ability to modulate specific biological pathways makes them intriguing candidates for drug development .

Late-Stage Functionalization

The synthetic utility of triazolo pyridine extends to late-stage functionalization. Researchers have successfully scaled up reactions and modified these compounds, demonstrating their versatility in organic synthesis .

Mechanism of Action

Target of Action

The primary targets of 1,2,4-triazolo[1,5-a]pyrimidines, a class of compounds to which 3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid belongs, are diverse and depend on the specific compound. They have been found to act as inverse agonists for RORγt , inhibitors for PHD-1 , JAK1 , and JAK2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

The interaction of 1,2,4-triazolo[1,5-a]pyrimidines with their targets often results in the inhibition of the target’s activity. For instance, when acting as inhibitors for JAK1 and JAK2, these compounds prevent these kinases from phosphorylating and activating STAT proteins, thereby disrupting the JAK-STAT signaling pathway .

Biochemical Pathways

The affected pathways are numerous due to the diverse targets of 1,2,4-triazolo[1,5-a]pyrimidines. For example, when acting as RORγt inverse agonists, these compounds can affect the Th17 differentiation pathway, potentially modulating immune responses . When inhibiting JAK1 and JAK2, they disrupt the JAK-STAT signaling pathway, which is involved in numerous cellular processes, including cell growth, differentiation, and immune function .

Result of Action

The molecular and cellular effects of 1,2,4-triazolo[1,5-a]pyrimidines’ action are diverse and depend on the specific compound and its targets. For instance, inhibition of JAK1 and JAK2 can result in reduced phosphorylation and activation of STAT proteins, potentially leading to altered gene expression patterns .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine skeleton is a promising structure for the development of new pharmaceutical agents . Future research could focus on the design and synthesis of novel derivatives, as well as a more detailed investigation of their biological activities and mechanisms of action .

properties

IUPAC Name

3-(6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-6-4-10-9-11-7(2-3-8(14)15)12-13(9)5-6/h4-5H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXDGHMRVYJRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)CCC(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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